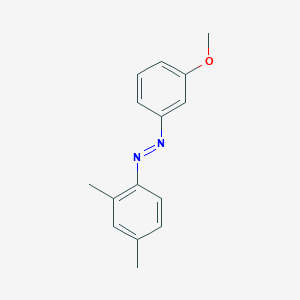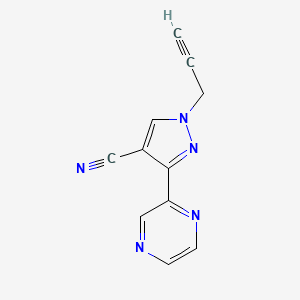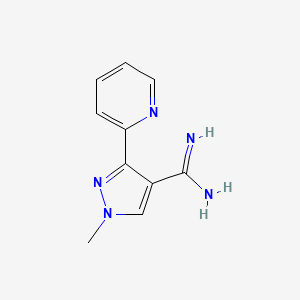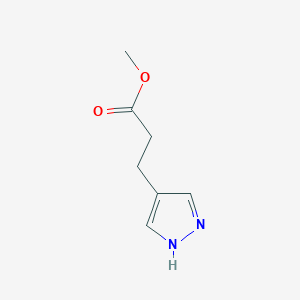
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene, or 1,2-diphenyl-2,4-dimethyl-1,3-diazene, is an organic compound with a wide range of applications in scientific research. It is a white solid that is soluble in organic solvents and is used as a precursor to other compounds. 1,2-diphenyl-2,4-dimethyl-1,3-diazene is a versatile and useful chemical for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1,2-diphenyl-2,4-dimethyl-1,3-diazene is not well understood. However, it is known that the compound is involved in a variety of chemical reactions. It can act as an electrophile, a nucleophile, and a Lewis acid. Additionally, 1,2-diphenyl-2,4-dimethyl-1,3-diazene can react with a variety of organic compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-diphenyl-2,4-dimethyl-1,3-diazene are not well understood. However, it is known that the compound can be toxic to humans and other organisms. In addition, the compound has been shown to be mutagenic and carcinogenic in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-diphenyl-2,4-dimethyl-1,3-diazene is a useful compound for laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for a variety of reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 1,2-diphenyl-2,4-dimethyl-1,3-diazene. These include further investigation of the compound's biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the compound's potential use as a catalyst or as a dye. Other potential future directions include the development of new synthetic methods for the synthesis of 1,2-diphenyl-2,4-dimethyl-1,3-diazene and its derivatives, as well as the exploration of its potential use in the development of new materials.
Aplicaciones Científicas De Investigación
1,2-diphenyl-2,4-dimethyl-1,3-diazene is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including molecules with potential therapeutic applications. It has also been used as a starting material for the synthesis of polymers materials, catalysts, and dyes. Additionally, 1,2-diphenyl-2,4-dimethyl-1,3-diazene has been used in the synthesis of a variety of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-(3-methoxyphenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-15(12(2)9-11)17-16-13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBLQVGJCBSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)









